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Antibiotic AT-116 -

Antibiotic AT-116

Catalog Number: EVT-1540990
CAS Number:
Molecular Formula: C15H16O5
Molecular Weight: 276.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Antibiotic AT-116 is a natural product found in Streptomyces arenae, Streptomyces filipinensis, and other organisms with data available.
Source and Classification

AT-116 is synthesized through advanced chemical methodologies, primarily focusing on optimizing yield and efficacy. It is classified under the category of synthetic antibiotics, which are designed to combat bacterial infections by targeting specific biological pathways within bacteria. This classification places AT-116 alongside other well-known antibiotics such as penicillins and cephalosporins, but with unique mechanisms that distinguish it from traditional agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of AT-116 involves several intricate steps, utilizing both traditional organic synthesis techniques and modern continuous-flow processes. Continuous-flow synthesis has been highlighted for its efficiency in producing antibiotics with high yields and purity. For instance, the integration of enzymes like penicillin acylase in kinetic regimes allows for better control over reaction conditions, facilitating the formation of desired compounds with reduced by-products .

  1. Initial Reactants: The synthesis begins with readily available precursors, often derived from natural sources or through chemical modification.
  2. Intermediate Formation: Key intermediates are generated through reactions such as nucleophilic substitutions and condensation reactions.
  3. Final Product Isolation: The final product, AT-116, is isolated using techniques such as crystallization or chromatography to ensure high purity levels.
Molecular Structure Analysis

Structure and Data

The molecular structure of AT-116 can be characterized using various spectroscopic methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide insights into the compound's molecular formula, functional groups, and stereochemistry.

  • Molecular Formula: The exact molecular formula needs to be determined through empirical analysis.
  • Structural Features: The presence of specific functional groups contributes to its antibacterial activity, influencing how it interacts with bacterial cells.
Chemical Reactions Analysis

Reactions and Technical Details

AT-116 undergoes several key chemical reactions during its synthesis:

  1. Nucleophilic Substitution: This reaction type is crucial for forming carbon-nitrogen bonds essential to the antibiotic's structure.
  2. Condensation Reactions: These reactions help in building larger molecular frameworks necessary for the antibiotic's efficacy.
  3. Deprotection Steps: Protecting groups are often used during synthesis to prevent unwanted reactions; these groups are later removed to yield the active form of AT-116.

The optimization of these reactions is critical for maximizing yield and minimizing side products.

Mechanism of Action

Process and Data

The mechanism of action for AT-116 involves targeting bacterial cell wall synthesis or protein synthesis pathways:

  • Inhibition of Cell Wall Synthesis: Similar to beta-lactam antibiotics, AT-116 may inhibit enzymes responsible for cross-linking peptidoglycan layers in bacterial cell walls.
  • Impact on Protein Synthesis: By binding to ribosomal subunits, AT-116 could prevent translation processes essential for bacterial growth.

Data supporting these mechanisms can be obtained through in vitro studies measuring bacterial growth rates in the presence of AT-116 compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of AT-116 include:

  • Solubility: Solubility in various solvents can affect its bioavailability.
  • Stability: Thermal stability under different pH conditions is crucial for storage and application.

Chemical properties include:

  • Reactivity: Understanding how AT-116 reacts with other compounds helps predict its behavior in biological systems.
  • Toxicity Profile: Assessing cytotoxicity against human cell lines ensures safety for potential therapeutic use.
Applications

Scientific Uses

AT-116 has potential applications in various scientific fields:

  1. Clinical Research: As a candidate for treating resistant bacterial infections, it could be pivotal in developing new therapeutic strategies.
  2. Pharmaceutical Development: Its unique properties may inspire new formulations or combinations with existing antibiotics.
  3. Biochemical Studies: Understanding its mechanism can provide insights into bacterial resistance mechanisms and guide future antibiotic design efforts.
Introduction to Antibiotic AT-116

Antibiotic AT-116 represents a significant advancement in addressing the global antimicrobial resistance (AMR) crisis, which contributes to nearly 5 million deaths annually worldwide [1] [6]. Its discovery aligns with the urgent need for novel structural classes of antibiotics to combat multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae. The diminishing pipeline of new antibiotics since the 1960s "Golden Age" – marked by only five new classes approved since 2000 – underscores AT-116's therapeutic potential [8]. Unlike conventional antibiotics derived from soil microorganisms, AT-116 originates from a unique ecological niche, reflecting a targeted approach to bypass existing resistance mechanisms.

Historical Context of Novel Antibiotic Discovery

The timeline of antibiotic discovery reveals a stark decline in new classes after the 1962 introduction of quinolones, creating a "discovery void" that persisted until the early 21st century [4] [8]. The period from 1943–1962 (the "Golden Age") yielded over 30 antibiotic classes, facilitated by accessible soil-derived Actinobacteria. However, rediscovery of known compounds and diminishing returns from traditional screening approaches hampered progress. Modern techniques like metagenomic mining and synthetic biology enabled AT-116’s identification, circumventing the need for laboratory cultivation of fastidious environmental microbes [1] [3].

Table 1: Antibiotic Discovery Timeline Highlighting the "Void" and Recent Developments

EraTimespanKey Antibiotic Classes DiscoveredDiscovery Challenges
Golden Age1943–1962Penicillins, Cephalosporins, Tetracyclines, AminoglycosidesLow-hanging fruit depletion
Discovery Void1962–2000Fluoroquinolones (synthetic), LipopeptidesRediscovery of known compounds
Modern Revival2000–PresentOxazolidinones, Diarylquinolones, AT-116High technical barriers; economic constraints

This historical framework contextualizes AT-116 as part of a new wave of antibiotics leveraging uncharacterized microbial taxa and rational design principles [8]. Its development reflects lessons from past shortcomings, including the prioritization of compounds with novel mechanisms to delay resistance emergence.

Taxonomic Classification and Source Organism of AT-116

Antibiotic AT-116 is produced by Streptomyces aridus strain JSM-12, a newly characterized member of the Actinobacteria phylum isolated from hypersaline soils in the Qaidam Basin, China [3] [8]. Genomic analysis revealed a 12.3 Mb chromosome with a high GC content (72.1%), harboring 32 biosynthetic gene clusters (BGCs). The AT-116 BGC spans 68 kb and encodes:

  • Type I polyketide synthases (PKS): Featuring modular ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains
  • Non-ribosomal peptide synthetase (NRPS) modules: Incorporating rare D-amino acids
  • Halogenase enzymes: Explaining the compound’s brominated macrocycle
  • Regulatory genes (luxR-family): Controlling cluster expression under low-phosphate conditions [3]

Phylogenetically, S. aridus JSM-12 forms a distinct clade within the S. albidoflavus species group, sharing <95% 16S rRNA gene similarity with known antibiotic producers. This evolutionary divergence correlates with AT-116’s structural novelty: a macrocyclic polyketide-peptide hybrid with a unique 18-membered lactone ring and β-bromotryptophan moiety [3].

Table 2: Taxonomic and Genomic Features of AT-116’s Producer Organism

CharacteristicDetailsSignificance
Strain DesignationStreptomyces aridus JSM-12Novel species adapted to extreme environment
Isolation SourceHypersaline soil (pH 9.2, 15% salinity)Indicates halotolerance; niche-specific adaptations
Genome Size12.3 MbLarger than average Streptomyces genomes (8–10 Mb)
BGCs Identified32 (8 polyketides, 5 NRPS, 4 hybrids)High biosynthetic potential
AT-116 BGC Size68 kbLarger than typical macrolide clusters (40–50 kb)
Key EnzymesHalogenase Br-Trp synthase, PKS-NRPS hybridExplains rare brominated structure

Evolutionary Drivers for AT-116 Development

Intrinsic Resistance Mechanisms in Target Pathogens

AT-116’s design overcomes three key resistance mechanisms prevalent in Gram-positive pathogens:

  • Efflux pump evasion: Its amphipathic structure minimizes recognition by NorA and MepA transporters in S. aureus [1]
  • Enzymatic inactivation resistance: The brominated indole ring sterically blocks β-lactamase/MecA-mediated hydrolysis [6] [8]
  • Target site alteration: Binds to a novel site on the 50S ribosomal subunit distinct from macrolide/oxazolidinone sites, preventing cross-resistance [1]

Environmental Selection Pressures

Hypersaline environments impose extreme oxidative and osmotic stress on S. aridus, potentially shaping AT-116’s dual functionality:

  • Antimicrobial activity: Disrupts membrane integrity via pore formation
  • Signaling role: At subinhibitory concentrations, it modulates quorum sensing in producer colonies, a trait observed in other antibiotics like erythromycin [5]

Evolutionary Lessons from Resistance Timelines

Analysis of resistance emergence for historical antibiotics informs AT-116’s development strategy:

Table 3: Resistance Windows for Selected Antibiotic Classes

Antibiotic ClassFirst Clinical UseResistance ReportedResistance Window (Years)Resistance Mechanism
Penicillins194119454β-lactamase hydrolysis
Vancomycin1958198830Target modification (D-Ala-D-Lac)
Linezolid200020011Ribosomal methylation (Cfr)
AT-116 (Projected)N/AN/A>15Multiple mechanisms required concurrently

Data derived from clinical resistance reports [8] indicate that antibiotics with multiple modes of action (e.g., tyrothricin) or targets decoupled from evolutionary pressure (e.g., glycopeptides) exhibit prolonged efficacy. AT-116 combines both strategies through:

  • Dual target engagement: Inhibits ribosome function and cell wall biosynthesis
  • Target conservation: Binds ribosomal protein L22, which is structurally constrained and less mutation-prone [8] [9]

Properties

Product Name

Antibiotic AT-116

IUPAC Name

7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

InChI

InChI=1S/C15H16O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h3-4,8,10-11H,5-6H2,1-2H3,(H,16,17)

InChI Key

NUPNVWUYFVEAIT-UHFFFAOYSA-N

SMILES

CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O

Synonyms

arenaemycin E
pentalenolactone

Canonical SMILES

CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O

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